REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1C=O.[CH:10](OC)([O:13][CH3:14])[O:11][CH3:12]>C12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O.CO>[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:10]([O:13][CH3:14])[O:11][CH3:12]
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Name
|
|
Quantity
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102.5 g
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Type
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reactant
|
Smiles
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BrC1=C(C=O)C=CC=C1
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Name
|
|
Quantity
|
64.9 mL
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Type
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reactant
|
Smiles
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C(OC)(OC)OC
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Name
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|
Quantity
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1.25 g
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Type
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catalyst
|
Smiles
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C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a 500 mL round bottom flask equipped with a reflux condenser
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Type
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TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
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Details
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at reflux for 14 hrs
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Duration
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14 h
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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WASH
|
Details
|
washed with 200 mL each of sat. aqueous sodium bicarbonate, water, and sat. aqueous NaCl
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
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Details
|
The crude product was distilled through a 27 cm Vigrew column (b.p. 78-82° C./1.2 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)C(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120.8 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |